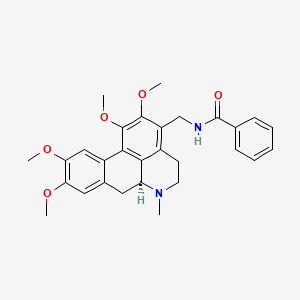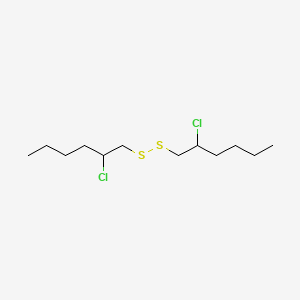
Disulfide, bis(2-chlorohexyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-chlorohexyl) is an organic compound with the molecular formula C12H24Cl2S2 It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(2-chlorohexyl) typically involves the reaction of 2-chlorohexyl halides with sodium disulfide (Na2S2) in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (60-70°C) to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of disulfides often employs oxidative coupling of thiols. For disulfide, bis(2-chlorohexyl), the process involves the oxidation of 2-chlorohexanethiol using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) under controlled conditions .
Types of Reactions:
Oxidation: Disulfide, bis(2-chlorohexyl) can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium thiolate (NaSR), where R is an organic group
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: 2-chlorohexanethiol
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfide, bis(2-chlorohexyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of other sulfur-containing compounds.
Biology: Plays a role in the study of disulfide bond formation and its impact on protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can form disulfide bonds with target proteins.
Mecanismo De Acción
The mechanism of action of disulfide, bis(2-chlorohexyl) involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. This interaction is essential in various biochemical processes, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.
Disulfide, bis(2-aminophenyl): Contains amino groups instead of chlorine atoms.
2,2’-Dithiobis(5-nitropyridine): Contains nitro groups and pyridine rings.
Uniqueness: Disulfide, bis(2-chlorohexyl) is unique due to its longer alkyl chains, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also makes it more reactive in nucleophilic substitution reactions compared to its analogs .
Propiedades
Número CAS |
70776-27-1 |
|---|---|
Fórmula molecular |
C12H24Cl2S2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chlorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12H24Cl2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
OHACEGHLVXOPHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CSSCC(CCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


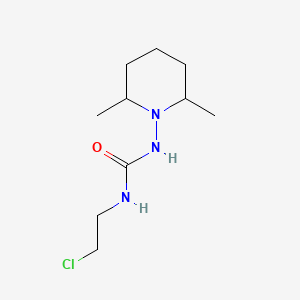
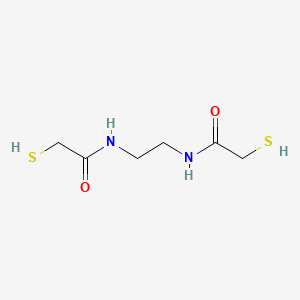
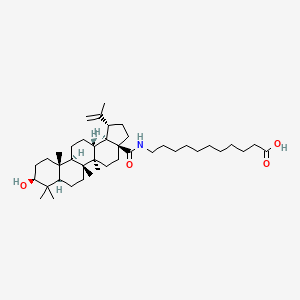
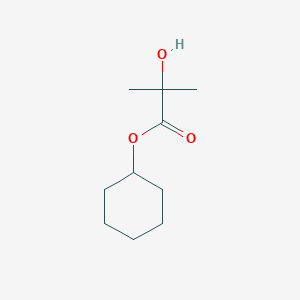
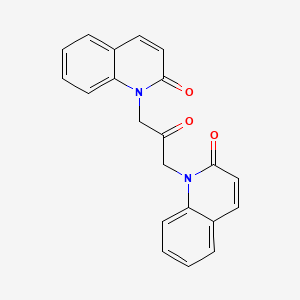

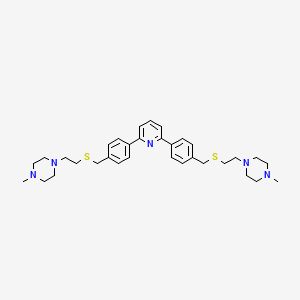
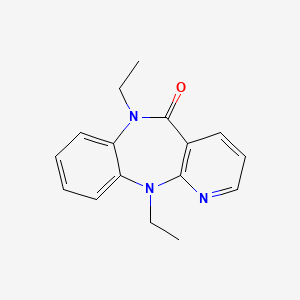
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
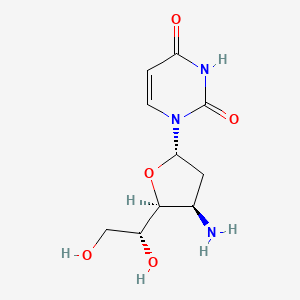
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
